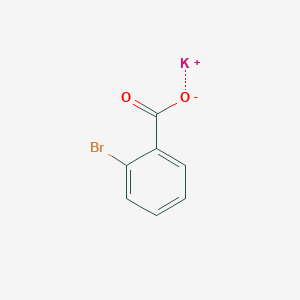

Potassium o-bromobenzoate

Description

Potassium o-bromobenzoate (C₇H₄BrKO₂, MW 239.11) is the potassium salt of o-bromobenzoic acid, widely utilized as a precursor in organic synthesis and pharmaceutical manufacturing . It is synthesized via neutralization of o-bromobenzoic acid with potassium hydroxide or through direct reactions involving bromobenzoyl derivatives . Key applications include its role in pyrolysis reactions to generate xanthone and diphenic acid , as well as in benzyne-trapping experiments for synthesizing polycyclic aromatic compounds . Industrially, it serves as a raw material in pharmaceuticals like Ponstel and Parkemed . Its ionic nature and thermal stability make it suitable for high-temperature reactions, though decomposition above 300°C poses safety risks .

Properties

Molecular Formula |

C7H4BrKO2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

potassium;2-bromobenzoate |

InChI |

InChI=1S/C7H5BrO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |

InChI Key |

GRPLAIGLLKPFDZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])Br.[K+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the ortho position undergoes substitution under specific conditions. For example, in Br-Li exchange reactions, potassium o-bromobenzoate reacts with organolithium reagents to form intermediates that can trap electrophiles:

-

In nickel-catalyzed cyclization, potassium o-bromobenzoate reacts with aldehydes (e.g., benzaldehyde) to form phthalide derivatives via a radical pathway. The reaction proceeds efficiently with aromatic and aliphatic aldehydes, yielding lactones like 3-phenylphthalide in high yields (68–86%) .

Decarboxylation Under Basic Conditions

The carboxylate group can undergo decarboxylation when heated with strong bases (e.g., KOH), producing benzene derivatives. While direct data for potassium o-bromobenzoate is limited, analogous reactions with potassium benzoate suggest:

This reaction likely applies to potassium o-bromobenzoate, with bromine substituents influencing reaction rates .

Catalytic Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, such as:

-

Nickel-catalyzed cyclization : Reacting with aldehydes produces phthalides, leveraging the bromine’s leaving-group ability. This method is chemoselective and tolerates diverse substituents (e.g., nitro, methoxy, CF₃) .

-

Potential for Suzuki-Miyaura coupling with aryl boronic acids, though explicit examples for potassium o-bromobenzoate are not documented in the provided sources.

Acid-Base Reactions

As a carboxylate salt, potassium o-bromobenzoate reacts with strong acids (e.g., HCl) to regenerate 2-bromobenzoic acid:

This property is critical in purification steps, where acidification precipitates the free acid .

Radical Pathways in Oxidation

While direct oxidation studies are sparse, related benzoates (e.g., toluene derivatives) undergo KMnO₄-mediated oxidation to carboxylic acids. For potassium o-bromobenzoate, radical intermediates may form during reactions involving Mn=O bonds, though mechanistic details remain speculative .

Comparison with Similar Compounds

Key Observations :

Potassium o-Bromobenzoate

- Pyrolysis : Heating under nitrogen yields xanthone (33.6%) and 3,4-benzocoumarin (3.3%). Under pressurized CO₂, xanthone yield increases to 12.5% .

- Hurtley Reaction : Reacts with copper powder to form diphenic acid, a precursor for polymers and dyes .

- Benzyne Trapping : Generates 1,2,3,4-tetraphenylnaphthalene (3.4–8.2% yield) when heated with tetracyclone .

Methyl o-Bromobenzoate (C₈H₇BrO₂)

Ethyl o-Bromobenzoate (C₉H₉BrO₂)

Isopropyl o-Bromobenzoate (C₁₀H₁₁BrO₂)

- Halogen-Metal Interchange : Reacts with n-BuLi to form o-lithiobenzoate intermediates, enabling synthesis of lactones (43% yield) and N-phenylphthalimides (53% yield) .

Research Findings and Case Studies

- Steric Effects : Isopropyl o-bromobenzoate’s bulky ester group prevents side reactions, enabling complete halogen-metal interchange .

- Pressure-Dependent Yields : Potassium o-bromobenzoate pyrolysis under 100 psi CO₂ increases xanthone yield (12.5%) compared to ambient conditions (33.6% with explosion risk) .

- Pharmaceutical Relevance : Used in synthesizing anti-inflammatory drugs (e.g., Ponstel) and intermediates for mescaline analogs .

Q & A

Q. What are the key synthetic routes for preparing potassium o-bromobenzoate, and how do reaction conditions influence yield and purity?

Potassium o-bromobenzoate is typically synthesized via carboxylation of o-bromobenzyl precursors or through multicomponent reactions involving arynes and CO₂. For example, a 2019 study demonstrated its synthesis via direct bromocarboxylation of arynes using allyl bromides and CO₂ under transition-metal-free conditions, achieving moderate yields (45–60%) . Reaction parameters such as temperature (optimized at 80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reagents significantly affect purity, as evidenced by HPLC analysis (purity >95% in optimized cases) .

Q. How can researchers validate the identity and purity of potassium o-bromobenzoate using spectroscopic and chromatographic methods?

Characterization should include:

- ¹H/¹³C NMR : Peaks corresponding to the aromatic proton environment (δ 7.2–8.1 ppm for ortho-substituted benzene) and carboxylate group (δ 170–175 ppm for COO⁻).

- FT-IR : Bands at ~1550 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-Br vibration).

- HPLC : Retention time comparison against certified standards and quantification of impurities (<2% for research-grade samples). Consistent discrepancies in melting points (reported range: 146–151°C) should prompt re-evaluation of crystallization protocols .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of potassium o-bromobenzoate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Conflicting data on catalytic efficiency (e.g., Pd(OAc)₂ vs. NiCl₂ systems) may arise from ligand choice, solvent effects, or bromide ion interference. A 2017 study noted that bulky ligands (e.g., SPhos) suppress undesired debromination, improving coupling yields (up to 85%) . Systematic comparison of reaction matrices (e.g., DMF vs. toluene) and post-reaction analysis (e.g., ICP-MS for residual metal content) are critical for reproducibility .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of potassium o-bromobenzoate in electrophilic substitution reactions?

Density Functional Theory (DFT) models (B3LYP/6-31G*) have been used to calculate charge distribution and frontier molecular orbitals, revealing that the electron-withdrawing carboxylate group directs electrophiles to the para position relative to bromine. Experimental validation via nitration reactions showed 78% para-product selectivity, aligning with computational predictions .

Q. What experimental designs minimize batch-to-batch variability in potassium o-bromobenzoate synthesis for pharmacokinetic studies?

- DoE (Design of Experiments) : Optimize variables (temperature, pH, agitation rate) using response surface methodology.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to track carboxylation in real time.

- Statistical control : Use ANOVA to identify critical factors (e.g., CO₂ pressure, p < 0.05) affecting impurity profiles .

Methodological Guidance

How should researchers structure a PICOT-style question for studying potassium o-bromobenzoate’s anti-inflammatory efficacy?

- P (Population) : In vitro macrophage models (RAW 264.7 cells).

- I (Intervention) : Dose-dependent exposure to potassium o-bromobenzoate (0.1–100 μM).

- C (Comparison) : Dexamethasone (positive control) vs. untreated cells.

- O (Outcome) : Reduction in TNF-α secretion (ELISA quantification).

- T (Time) : 24-hour incubation period. This framework ensures hypothesis-driven, reproducible experimental design .

Q. What criteria (FINER) should evaluate the feasibility of a study on potassium o-bromobenzoate’s photostability?

- Feasible : Access to UV-Vis spectroscopy and controlled light chambers.

- Interesting : Novelty in linking degradation products to reduced bioactivity.

- Novel : Prior studies lack data on wavelength-dependent decomposition (e.g., 254 nm vs. 365 nm).

- Ethical : No human/animal testing required.

- Relevant : Impacts formulation strategies for light-sensitive pharmaceuticals .

Data Analysis and Reproducibility

Q. How can researchers address discrepancies in reported solubility data for potassium o-bromobenzoate across solvents?

Conflicting solubility values (e.g., in DMSO vs. water) may stem from hydration states or impurities. Recommendations:

- Standardize solvent pre-saturation protocols.

- Use Karl Fischer titration to quantify residual water in solvents.

- Report data with error margins (e.g., 25.3 ± 1.2 mg/mL in ethanol at 25°C) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in potassium o-bromobenzoate toxicity assays?

- Non-linear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points (α = 0.05).

- Meta-analysis : Compare EC₅₀ ranges across studies to identify consensus thresholds .

Ethical and Reporting Standards

Q. How should researchers document synthetic procedures to meet Beilstein Journal of Organic Chemistry guidelines?

- Main manuscript : Include one representative synthesis (reagents, yields, characterization).

- Supplementary data : Provide full experimental details for all derivatives (NMR spectra, HPLC chromatograms).

- Reproducibility : Specify batch numbers of starting materials (e.g., 2-bromobenzoic acid, CAS 88-65-3) and purity thresholds (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.